molecular formula C15H24O2 B7775564 2,4-DI-Tert-butyl-6-(hydroxymethyl)phenol CAS No. 16373-02-7

2,4-DI-Tert-butyl-6-(hydroxymethyl)phenol

Cat. No.: B7775564
CAS No.: 16373-02-7
M. Wt: 236.35 g/mol
InChI Key: JRMFJJFKLDMVQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DI-Tert-butyl-6-(hydroxymethyl)phenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of tert-butylphenol intermediates, which are then further alkylated to produce the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,4-DI-Tert-butyl-6-(hydroxymethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-DI-Tert-butyl-6-(hydroxymethyl)phenol has several scientific research applications:

Mechanism of Action

The antioxidant properties of 2,4-DI-Tert-butyl-6-(hydroxymethyl)phenol are attributed to its ability to donate hydrogen atoms from its phenolic hydroxyl group, thereby neutralizing free radicals. This action helps in preventing oxidative damage to various substrates, including polymers and biological molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

2,4-ditert-butyl-6-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-14(2,3)11-7-10(9-16)13(17)12(8-11)15(4,5)6/h7-8,16-17H,9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMFJJFKLDMVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335587
Record name 2,4-tert-butyl-6-hydroxym ethyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16373-02-7
Record name 2,4-tert-butyl-6-hydroxym ethyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-Di-t-butylphenol (20.63 gr., 0.1 mole), paraformaldehyde (3.0 gr., 0.1 mol), boric acid (6.18 g., 0.1 mol) and toluene (50 ml.) were charged into a flask and heated at 80° C. under nitrogen for 48 hours. The mixture was filtered and the solvent removed to provide a brown oil. This oil was dissolved in ether and stirred with an equal volume of 1N HCl for 2 hours. The ether layer was removed, washed with water, dried (MgSO4) and evaporated to form a soft yellow solid. This solid was stirred in pentane and then filtered to afford a white solid with a melting point of 97°-99° C. The structure was confirmed by NMR and FD/MS.
Quantity
20.63 g
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3 g
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6.18 g
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50 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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